![molecular formula C11H12OS B11903024 Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom. This compound is part of a broader class of spiro compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ and react with dipolarophiles to form the spirocyclic structure . Another approach involves the use of metal-catalyzed reactions to facilitate the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs microwave-assisted multicomponent reactions. This method accelerates reaction rates and improves yields, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and biological properties.
Spiroquinoxaline: Exhibits interesting biological activities and is used in drug discovery.
Uniqueness
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H12OS |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H12OS/c1-2-4-10-9(3-1)5-6-11(10)12-7-8-13-11/h1-4H,5-8H2 |
InChI-Schlüssel |
HKWYVBKJGUEDLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=CC=CC=C31)OCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


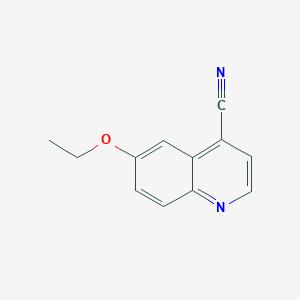
![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)

![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
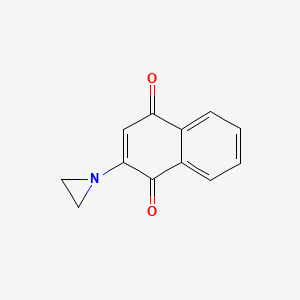

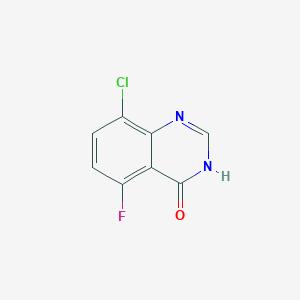
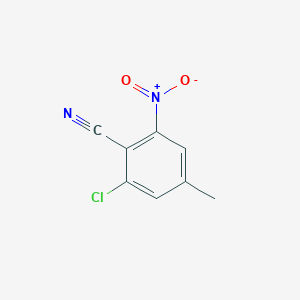


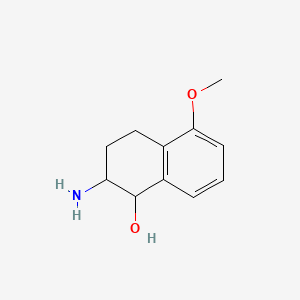
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
